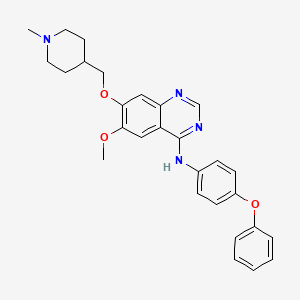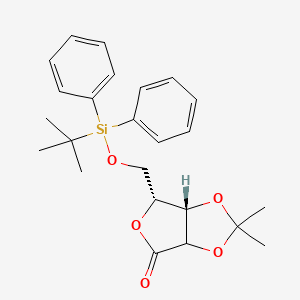
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a ribonolactone structure. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone typically involves the protection of the hydroxyl groups on the ribonolactone using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification would also be essential in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone primarily undergoes reactions typical of silyl-protected compounds. These include:
Deprotection: Removal of the TBDPS group using fluoride sources such as tetra-n-butylammonium fluoride (TBAF).
Substitution: Reactions where the TBDPS group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles in the presence of catalysts like DMAP (4-dimethylaminopyridine) or imidazole.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free hydroxyl compound, while substitution reactions yield various silyl ethers .
Aplicaciones Científicas De Investigación
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is used in various fields of scientific research:
Chemistry: As a protecting group in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate chemistry and the synthesis of glycosides.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other sites on the molecule. The stability of the TBDPS group under acidic conditions and its ease of removal with fluoride ions make it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is unique due to the increased steric bulk of the TBDPS group, which provides greater stability against acidic hydrolysis compared to other silyl ethers. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C24H30O5Si |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
(6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21?/m1/s1 |
Clave InChI |
DPXUCVYKYWELST-PDYHCXRVSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H](OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


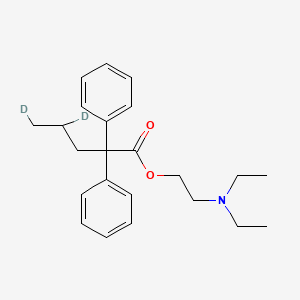
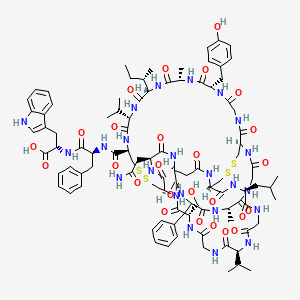

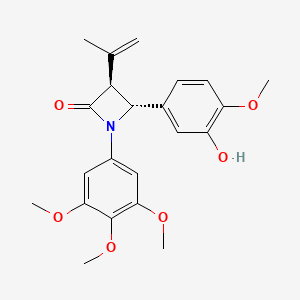

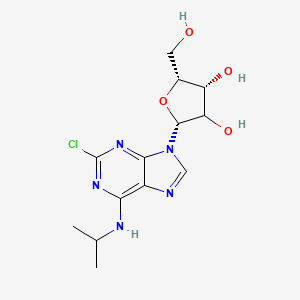

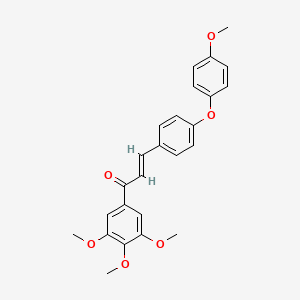
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)

![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
